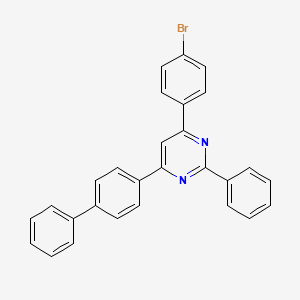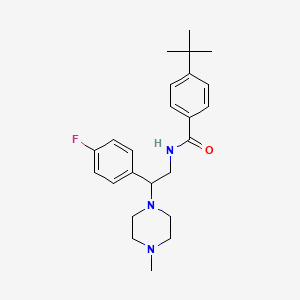
4-(tert-butyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the development and survival of B-cells, and its dysregulation has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
Applications De Recherche Scientifique
DNA Interaction and Fluorescence Applications
- DNA Minor Groove Binding : Hoechst 33258 and its analogues, which share structural similarities with 4-(tert-butyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, are known for strong binding to the minor groove of double-stranded B-DNA, specifically recognizing AT-rich sequences. These compounds are used as fluorescent DNA stains due to their ability to enter cells and bind DNA efficiently. They are utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and in studying plant chromosomes. Moreover, their potential as radioprotectors and topoisomerase inhibitors highlights their significance in drug design and molecular biology studies for understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Biodegradation and Environmental Fate
- Environmental Occurrence and Biodegradation : Synthetic Phenolic Antioxidants (SPAs), structurally related to 4-(tert-butyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, are extensively used in various products. They have been detected in different environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Recent studies have highlighted the occurrence of SPAs like BHT and DBP in human tissues and fluids. These compounds and their transformation products pose environmental and health concerns due to their potential toxicity effects, emphasizing the importance of further research in novel SPA development with lower toxicity and environmental impact (Liu & Mabury, 2020).
Applications in Synthetic Chemistry
- Synthetic Chemistry Applications : The review and analysis of synthetic routes for the production of compounds like vandetanib provide insights into the chemical properties and industrial applications of complex molecules structurally related to 4-(tert-butyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide. Such compounds undergo various chemical processes, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, showcasing the versatility and importance of these chemical structures in synthetic chemistry and pharmaceutical manufacturing (Mi, 2015).
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O/c1-24(2,3)20-9-5-19(6-10-20)23(29)26-17-22(18-7-11-21(25)12-8-18)28-15-13-27(4)14-16-28/h5-12,22H,13-17H2,1-4H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRKDLSKCQEHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

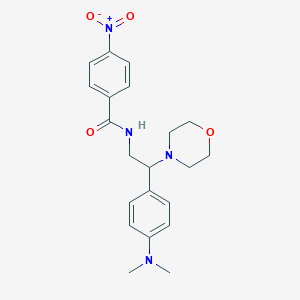

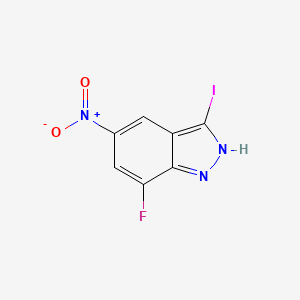
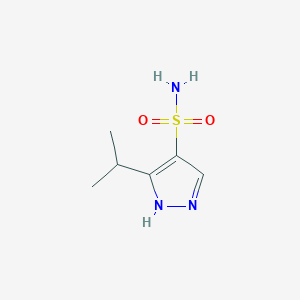
![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)
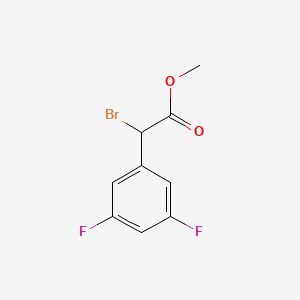
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)
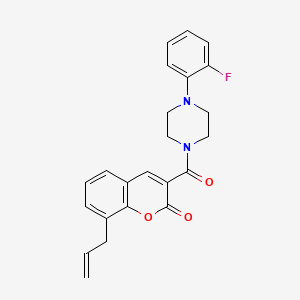
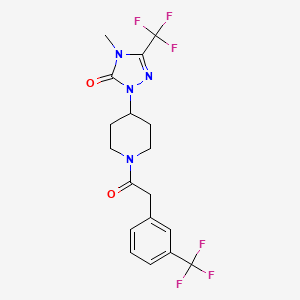
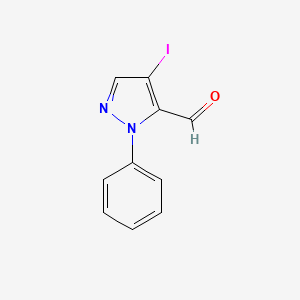
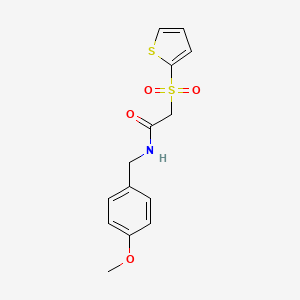
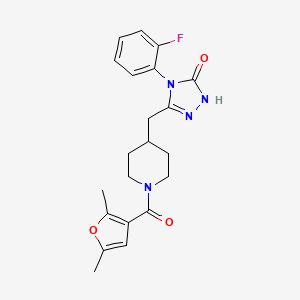
![3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2379609.png)
